molecular formula C19H20N4O4S B3129270 Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-48-3

Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B3129270
CAS No.: 339020-48-3
M. Wt: 400.5 g/mol
InChI Key: FSDZZQVFNYJMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Chemical Reactions Analysis

Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

ethyl 3-[2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-3-26-18(25)17-13-8-7-12(27-11-16(24)21-22-19(28)20-2)10-15(13)23-9-5-4-6-14(17)23/h4-10H,3,11H2,1-2H3,(H,21,24)(H2,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDZZQVFNYJMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NNC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-(2-{2-[(methylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

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